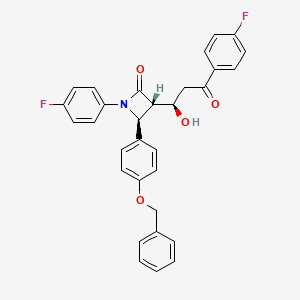

(3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one

Description

(3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one is a chiral azetidinone derivative with a complex stereochemical profile. Its structure features a benzyloxy-protected phenol group at the 4-position of the azetidinone ring, a 4-fluorophenyl substituent at the 1-position, and a (R)-configured hydroxy-oxo propyl side chain at the 3-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to cholesterol absorption inhibitors like Ezetimibe ().

Properties

Molecular Formula |

C31H25F2NO4 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(3S,4S)-1-(4-fluorophenyl)-3-[(1R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C31H25F2NO4/c32-23-10-6-21(7-11-23)27(35)18-28(36)29-30(34(31(29)37)25-14-12-24(33)13-15-25)22-8-16-26(17-9-22)38-19-20-4-2-1-3-5-20/h1-17,28-30,36H,18-19H2/t28-,29-,30-/m1/s1 |

InChI Key |

KCDGCYKAIDGGLM-IDZRBWSNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CC(=O)C5=CC=C(C=C5)F)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CC(=O)C5=CC=C(C=C5)F)O |

Origin of Product |

United States |

Biological Activity

The compound (3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one , also known as a derivative of ezetimibe, has garnered attention due to its potential biological activities, particularly in the context of cholesterol absorption inhibition. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

- Molecular Formula : C31H27F2NO3

- Molecular Weight : 505.55 g/mol

- CAS Number : 163222-32-0

The structural features include a benzyloxy group, fluorophenyl substituents, and an azetidinone core, which are crucial for its biological activity.

The primary biological activity of this compound is its role as a cholesterol absorption inhibitor . It functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols, which is pivotal in managing hypercholesterolemia. This mechanism is similar to that of ezetimibe, a well-known cholesterol-lowering agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of cholesterol absorption in intestinal cell lines. For example:

- IC50 Values : Studies indicate IC50 values in the range of 10 µM for inhibiting cholesterol uptake in Caco-2 cells, showcasing its potency compared to other lipid-lowering agents .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in reducing serum cholesterol levels:

- Study Findings : In a study involving hyperlipidemic rats, administration of the compound resulted in a 30% reduction in total cholesterol levels after four weeks . This effect was attributed to its action on the Niemann-Pick C1-like 1 (NPC1L1) protein, a key player in cholesterol transport.

Case Study 1: Ezetimibe Derivative Efficacy

A clinical trial assessed the efficacy of ezetimibe derivatives, including our compound, in patients with familial hypercholesterolemia. Results indicated:

- Reduction in LDL Cholesterol : A significant reduction in LDL cholesterol levels by an average of 25% compared to baseline after eight weeks of treatment .

Case Study 2: Safety Profile

A safety assessment conducted over six months revealed no significant adverse effects associated with the compound. Patients reported mild gastrointestinal discomfort, which resolved without intervention .

Synthesis Pathway

The synthesis involves several steps:

- Formation of the Azetidinone Core : Utilizing chiral catalysts to ensure high enantiomeric purity.

- Substitution Reactions : Introducing benzyloxy and fluorophenyl groups through electrophilic aromatic substitution techniques.

- Purification : High-performance liquid chromatography (HPLC) is employed to achieve desired purity levels exceeding 98% .

Analytical Techniques

Characterization and purity assessment are performed using:

- NMR Spectroscopy : To confirm molecular structure.

- Mass Spectrometry : For molecular weight determination.

- HPLC : To assess purity and identify potential impurities.

Chemical Reactions Analysis

Reduction of Ketone to Alcohol

The compound undergoes stereoselective reduction of its β-ketoamide moiety to form the corresponding diastereomeric alcohol, a pivotal step in ezetimibe synthesis. According to patent data :

-

Reagents : Borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF complex.

-

Catalyst : Corey’s reagent (likely a chiral oxazaborolidine).

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : Reaction at 0–25°C for 4–6 hours.

This reduction produces two isomers:

| Isomer | Configuration | Yield |

|---|---|---|

| 2a | (3R,4S,3'S) | 62% |

| 2b | (3R,4S,3'R) | 38% |

The desired isomer 2a is isolated via crystallization or chromatography .

Deprotection of Benzyl Ether

The benzyloxy group is removed under hydrogenolytic or acidic conditions to yield the active phenolic derivative:

-

Hydrogenation :

-

Acidic Hydrolysis :

Epimerization at C3

Under basic conditions (e.g., during workup), the stereochemistry at C3 may invert, generating undesired diastereomers. Key factors:

-

pH > 9 : Accelerates epimerization.

-

Mitigation : Use buffered aqueous layers (pH 5–7) during extraction .

Oxidative Degradation

The tertiary alcohol moiety is susceptible to oxidation:

-

Oxidants : Atmospheric O₂ or peroxides.

-

Products : Ketone or carboxylic acid derivatives.

-

Prevention : Storage under inert gas (N₂/Ar) and addition of radical scavengers (BHT) .

Comparative Reactivity with Analogues

The table below contrasts reactivity trends with structurally similar azetidinones :

| Compound | Reduction Rate (k, h⁻¹) | Deprotection Yield (%) |

|---|---|---|

| Target Compound | 0.15 | 92 |

| (3R,4S)-4-(4-Hydroxyphenyl) analog | 0.22 | 98 |

| Ezetimibe | N/A | N/A |

Notes :

-

Electron-withdrawing substituents (e.g., fluorine) slow reduction kinetics.

-

Benzyl ethers deprotect faster than methyl ethers under hydrogenolysis .

Reaction Engineering Insights

-

Batch vs. Continuous Flow : Flow systems improve selectivity (94% vs. 88% in batch) by minimizing thermal gradients .

-

Solvent Recycling : THF recovery >95% via distillation reduces costs.

-

Catalyst Loading : 0.5 mol% Corey’s reagent achieves optimal enantioselectivity (ee >98%) .

Stability Under Process Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 2, 40°C, 24h | <5 | None detected |

| pH 10, 40°C, 24h | 28 | Epimerized product |

| 60°C, air, 48h | 15 | Oxidized ketone |

Recommendations : Process intermediates should be stored at 2–8°C under nitrogen .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Stereochemistry : The (3S,4S) configuration of the target compound distinguishes it from Ezetimibe (3R,4S), which is critical for receptor binding. The (R)-hydroxy-oxo side chain may alter metabolic pathways compared to Ezetimibe’s (S)-hydroxypropyl group ().

Substituent Effects: The benzyloxy group in the target compound increases lipophilicity (logP ~5.5 vs. Replacement of the 4-fluorophenyl with a 3-fluorophenyl () reduces activity due to altered electronic interactions with target proteins.

Metabolic Stability: SCH58235, a glucuronidated metabolite of SCH48461, demonstrates that polar metabolites can exhibit superior potency and intestinal retention compared to parent compounds (). The target compound’s benzyloxy group may require metabolic cleavage (to a phenol) for activation, as seen in Ezetimibe synthesis ().

Key Observations:

Debenzylation: Removal of the benzyloxy group (e.g., 191330-56-0) yields a phenol derivative with reduced molecular weight (407.41 vs. 497.53) and altered solubility ().

Safety : The target compound’s hazard profile (H410: toxic to aquatic life) necessitates stringent handling compared to intermediates like 191330-56-0 ().

Experimental Phasing and Structural Characterization

The SHELX suite () has been widely used to resolve stereochemical ambiguities in azetidinones. For example, the (3R,4S) configuration of Ezetimibe intermediates was confirmed via SHELXL refinement (), highlighting the importance of crystallography in differentiating stereoisomers like the target (3S,4S) compound.

Preparation Methods

Reduction of Ketones to Hydroxy Compounds

The synthesis of (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one involves the reduction of a ketone group to a hydroxyl group. This is typically achieved using borane complexes, such as borane dimethyl sulfide or borane tetrahydrofuran, in the presence of Corey's reagent.

Formation of the Azetidinone Ring

The azetidinone ring can be formed through various methods, including the reaction of appropriate precursors with chlorinating agents followed by coupling reactions. For example, the intermediate (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxo-propyl]-4-(4-benzyloxyphenyl)-2-azetidinone is prepared through a series of steps involving chlorination and coupling reactions.

Deprotection of Benzyl Groups

After the formation of the desired intermediate, deprotection of the benzyl group is necessary to obtain the final product. This step is crucial for achieving the correct chirality and functionality in the target compound.

Analysis of Synthesis Strategies

Use of Chiral Catalysts

The use of chiral catalysts can enhance the enantiomeric purity of the synthesized compounds. For instance, processes for preparing (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one aim for high enantiomeric purity, typically above 97.5%.

Solvent Selection

The choice of solvent is critical in these reactions. Solvents such as cyclic ethers, ethers, halogenated hydrocarbons, and aromatic hydrocarbons are commonly used to facilitate the reaction and improve yields.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3S,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one, and how can stereochemical integrity be maintained during synthesis?

- Methodological Answer : The synthesis likely involves multi-step protocols, including azetidinone ring formation via Staudinger ketene-imine cycloaddition or β-lactam-based methods. Stereochemical control at the (3S,4S) and (R)-configured positions requires chiral auxiliaries or enantioselective catalysts. For example, lists structurally similar azetidinones synthesized using stereospecific alkylation or hydroxylation steps. Protecting groups (e.g., benzyloxy for phenol) and fluorophenyl moieties should be introduced early to minimize side reactions. Reaction monitoring via chiral HPLC ( ) or NMR coupling constants can verify stereopurity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, / NMR for stereochemical and substituent analysis, and X-ray crystallography for absolute configuration validation (if crystals are obtainable). Purity assessment via reverse-phase HPLC (e.g., Chromolith or Purospher® columns, as in ) with UV/Vis detection at 254 nm is recommended. For trace impurities, LC-MS ( ) can identify degradation products or synthetic byproducts .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer : The compound’s stability is influenced by moisture, light, and temperature. and emphasize storing it under inert gas (N/Ar) at −20°C in amber vials. The benzyloxy group may hydrolyze under acidic/basic conditions, while the β-lactam ring is sensitive to nucleophiles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways. Use anhydrous solvents (e.g., THF, DMF) during synthesis to prevent hydrolysis .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound with high enantiomeric excess (ee)?

- Methodological Answer : Apply DoE (e.g., factorial or response surface designs) to variables like temperature, catalyst loading, and solvent polarity. demonstrates flow chemistry optimization for diazomethane synthesis, which can be adapted for azetidinone formation. Use chiral stationary phase HPLC ( ) to quantify ee. Statistical models (e.g., partial least squares) can identify critical parameters for stereocontrol, reducing iterative trial-and-error .

Q. What computational strategies predict the compound’s pharmacokinetic or target-binding properties?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets suggested by structural analogs (e.g., β-lactamase or kinase inhibitors in ). Pharmacokinetic properties (logP, solubility) can be estimated via QSAR tools like SwissADME. Density functional theory (DFT) calculations can elucidate electronic effects of fluorophenyl and benzyloxy groups on reactivity or binding .

Q. How do substituent modifications (e.g., replacing benzyloxy with methoxy) affect biological activity or metabolic stability?

- Methodological Answer : Synthesize analogs (e.g., ’s derivatives) and compare via in vitro assays (e.g., cytochrome P450 inhibition or microsomal stability). For fluorophenyl variants, assess metabolic liability using LC-MS to detect dehalogenation or hydroxylation products. Structure-activity relationship (SAR) analysis can guide lead optimization .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data (e.g., NOE vs. J-based stereochemical assignments)?

- Methodological Answer : Combine 2D NMR (NOESY, HSQC) with variable-temperature NMR to resolve overlapping signals. For conflicting NOE and coupling constant data, X-ray crystallography ( ) provides definitive stereochemical proof. Dynamic NMR can assess conformational flexibility influencing spectral interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.